3-(benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline
Description
3-(Benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic quinoline derivative characterized by three key substituents:
- Position 6: A fluorine atom, contributing to metabolic stability and lipophilicity.
- Position 4: A 4-phenylpiperazinyl group, a common pharmacophore in bioactive molecules targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
The compound’s synthesis likely follows protocols similar to those described for related derivatives, such as coupling benzenesulfonyl halides with amine intermediates under mild conditions (e.g., triethylamine in DCM/EtOH) .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2S/c26-19-11-12-23-22(17-19)25(24(18-27-23)32(30,31)21-9-5-2-6-10-21)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1-12,17-18H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFKGILKLIOEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several quinoline derivatives, differing in substituents at positions 3, 4, and 6. Below is a comparative analysis based on molecular data and substituent effects:
Table 1: Structural and Physicochemical Comparison
*Inferred from structural analogs due to absence of direct data.
Key Observations:
Methoxybenzenesulfonyl (): Methoxy groups improve aqueous solubility but may reduce membrane permeability .
Position 6 Substitutions: Fluoro vs. Chloro: Fluorine’s small size and electronegativity favor metabolic stability, while chloro substituents increase molecular weight and lipophilicity .
Position 4 Variations: 4-Phenylpiperazinyl vs. 4-(2-Fluorophenyl)piperazinyl: Fluorine’s inductive effects may fine-tune receptor affinity or selectivity (e.g., dopamine D₂ vs. D₃) . Piperazinyl vs. Piperidinyl: Piperazinyl groups (basic nitrogen) enhance solubility in acidic environments, whereas piperidinyl groups (non-basic) may improve CNS penetration .
Research Implications
While the provided evidence lacks explicit bioactivity data, structural trends suggest:
- Antimicrobial Potential: Fluoroquinolones with piperazinyl groups (e.g., ciprofloxacin analogs) often target DNA gyrase; sulfonyl groups may introduce novel mechanisms .
- CNS Applications : The 4-phenylpiperazinyl moiety is common in antipsychotics (e.g., aripiprazole), hinting at possible neuropsychiatric activity .
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